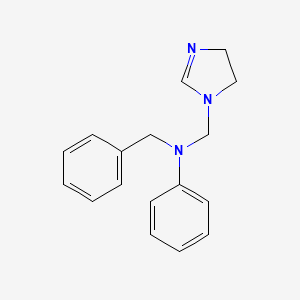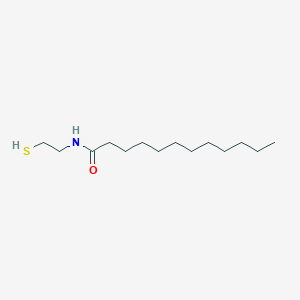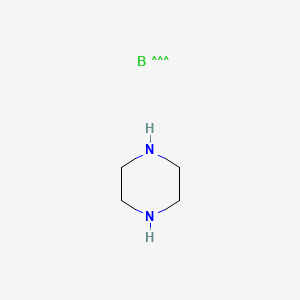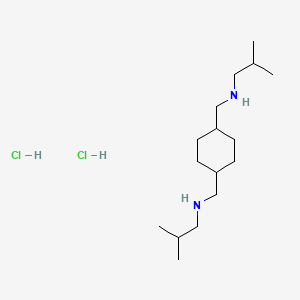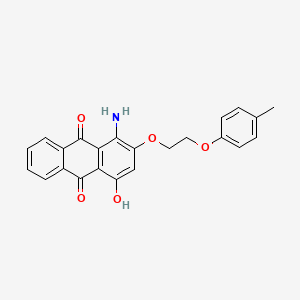
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is an organic compound with the molecular formula C23H19NO5. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of amino, hydroxy, and ether functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting from readily available anthraquinone derivatives. The general synthetic route includes:
Nitration: Introduction of a nitro group to the anthraquinone core.
Reduction: Conversion of the nitro group to an amino group.
Etherification: Formation of the ether linkage by reacting with 4-methylphenol.
Hydroxylation: Introduction of the hydroxy group at the desired position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反応の分析
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .
類似化合物との比較
Compared to other anthraquinone derivatives, 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is unique due to its specific functional groups and their arrangement. Similar compounds include:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Lacks the 4-methylphenoxy group, resulting in different chemical properties and applications.
1-Amino-4-hydroxy-2-ethoxyanthraquinone: Similar structure but with an ethoxy group instead of the 4-methylphenoxy group, affecting its reactivity and uses.
特性
CAS番号 |
26219-05-6 |
|---|---|
分子式 |
C23H19NO5 |
分子量 |
389.4 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3 |
InChIキー |
SMEDYRMOLZVXSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


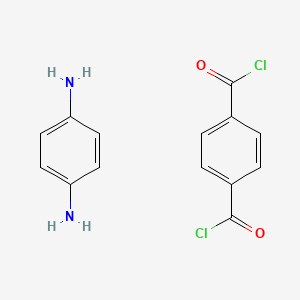
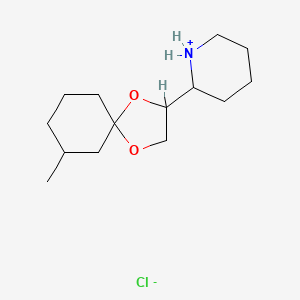
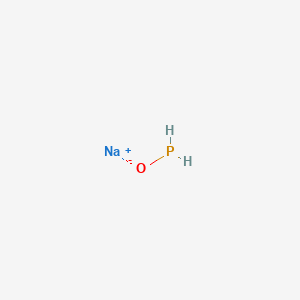
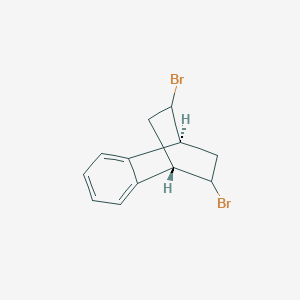




![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
